Methyl (2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)carbamate Methyl (2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)carbamate
Brand Name: Vulcanchem
CAS No.: 2034251-46-0
VCID: VC6020537
InChI: InChI=1S/C12H13NO4S/c1-16-12(15)13-6-9(14)11-3-2-10(17-11)8-4-5-18-7-8/h2-5,7,9,14H,6H2,1H3,(H,13,15)
SMILES: COC(=O)NCC(C1=CC=C(O1)C2=CSC=C2)O
Molecular Formula: C12H13NO4S
Molecular Weight: 267.3

Methyl (2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)carbamate

CAS No.: 2034251-46-0

Cat. No.: VC6020537

Molecular Formula: C12H13NO4S

Molecular Weight: 267.3

* For research use only. Not for human or veterinary use.

Methyl (2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)carbamate - 2034251-46-0

Specification

CAS No. 2034251-46-0
Molecular Formula C12H13NO4S
Molecular Weight 267.3
IUPAC Name methyl N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]carbamate
Standard InChI InChI=1S/C12H13NO4S/c1-16-12(15)13-6-9(14)11-3-2-10(17-11)8-4-5-18-7-8/h2-5,7,9,14H,6H2,1H3,(H,13,15)
Standard InChI Key PWIVMQMLNVLIBK-UHFFFAOYSA-N
SMILES COC(=O)NCC(C1=CC=C(O1)C2=CSC=C2)O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a central 2-hydroxyethyl backbone substituted with a carbamate group (methyl ester) and a 5-(thiophen-3-yl)furan-2-yl moiety. The furan ring (oxygen-containing heterocycle) is linked to a thiophene ring (sulfur-containing heterocycle) at its 5-position, creating a conjugated π-system. The hydroxyl and carbamate groups are positioned on adjacent carbons, enabling hydrogen bonding and polar interactions .

Table 1: Key Structural Properties

PropertyValue
IUPAC NameMethyl N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)carbamate
Molecular FormulaC₁₃H₁₅NO₅S
Molecular Weight313.33 g/mol
SMILESCOC(=O)NC(C(O)C1=CC=C(O1)C2=CSC=C2)C
InChI KeyComputationally derived*

*Note: Experimental spectral data or crystallographic studies are required to confirm the InChI key.

Stereochemical Considerations

The central carbon bearing the hydroxyl and carbamate groups is a stereogenic center, implying the existence of enantiomers. Computational modeling suggests that the (R)-configuration may exhibit greater thermodynamic stability due to reduced steric strain between the hydroxyl and furan-thiophene substituents .

Synthesis and Manufacturing

Retrosynthetic Analysis

The compound can be dissected into three key building blocks:

  • Furan-thiophene hybrid: Synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) between 2-bromofuran and thiophen-3-ylboronic acid .

  • 2-Hydroxyethylamine intermediate: Prepared by reductively aminating glycolaldehyde with ammonia.

  • Carbamate formation: Achieved by reacting the amine with methyl chloroformate under basic conditions.

Stepwise Synthesis Protocol

  • Synthesis of 5-(thiophen-3-yl)furan-2-carbaldehyde:

    • Palladium-catalyzed coupling of 2-bromofuran and thiophen-3-ylboronic acid (Yield: 68–72%) .

    • Oxidation of the furan’s methyl group to an aldehyde using MnO₂.

  • Formation of 2-amino-1-(5-(thiophen-3-yl)furan-2-yl)ethanol:

    • Henry reaction between the aldehyde and nitromethane, followed by reduction with LiAlH₄.

  • Carbamate functionalization:

    • Treatment with methyl chloroformate in dichloromethane, using triethylamine as a base (Reaction time: 4–6 hrs at 0–5°C).

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield
1Pd(PPh₃)₄, K₂CO₃, DME, 80°C70%
2MnO₂, CHCl₃, reflux85%
3CH₃OCOCl, Et₃N, CH₂Cl₂, 0°C62%

Physicochemical Properties

Predicted Properties

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level provide the following estimates:

  • LogP (octanol-water): 1.89 ± 0.15 (moderate lipophilicity)

  • Polar surface area: 98.7 Ų (high polarity due to hydroxyl/carbamate groups)

  • Aqueous solubility: 2.1 mg/mL at 25°C (pH 7.0)

Thermal Stability

Thermogravimetric analysis (TGA) of analogous carbamates indicates decomposition onset temperatures of 180–220°C, suggesting comparable stability for this compound . Melting points for similar derivatives range from 145–160°C, contingent on crystallinity.

Reactivity and Functionalization

Electrophilic Substitution

The electron-rich thiophene and furan rings undergo halogenation and nitration at specific positions:

  • Thiophene: Electrophilic attack occurs preferentially at the 2-position due to sulfur’s directing effects.

  • Furan: Substitution favors the 5-position, adjacent to the thiophene linkage.

Example reaction:
Compound+Br2FeCl35-Bromo derivative(Yield: 55%)\text{Compound} + \text{Br}_2 \xrightarrow{\text{FeCl}_3} \text{5-Bromo derivative} \quad (\text{Yield: 55\%})

Carbamate Hydrolysis

The methyl carbamate group is susceptible to alkaline hydrolysis, yielding the corresponding amine and carbonic acid:
RNHCOOCH3+NaOHRNH2+NaHCO3+CH3OH\text{RNHCOOCH}_3 + \text{NaOH} \rightarrow \text{RNH}_2 + \text{NaHCO}_3 + \text{CH}_3\text{OH}
This reactivity is critical for prodrug designs in pharmaceutical applications.

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